1,3-Dichlorobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
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Overview
Description
1,3-Dichlorobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of chlorine atoms and a nitrile group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichlorobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable benzoyl chloride derivative in the presence of a base, followed by chlorination and nitrile formation . The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichlorobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum, copper salts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
1,3-Dichlorobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a core structure in the development of various pharmaceutical agents, including anti-cancer, anti-inflammatory, and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic electronic materials and fluorescent probes.
Mechanism of Action
The mechanism of action of 1,3-Dichlorobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of chlorine atoms and a nitrile group can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds such as imidazo[1,2-a]pyridine-3-carboxamide and imidazo[1,2-a]pyridine-2-carboxylic acid share structural similarities with 1,3-Dichlorobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile.
Benzoimidazoles: Compounds like benzo[4,5]imidazo[1,2-a]pyrimidine also exhibit similar biological activities and chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two chlorine atoms and a nitrile group allows for diverse chemical modifications and enhances its potential as a versatile scaffold in drug development .
Properties
IUPAC Name |
1,3-dichloropyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2N3/c13-8-5-11(14)17-10-4-2-1-3-9(10)16-12(17)7(8)6-15/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTXAWOAZPMVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=CC(=C3C#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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